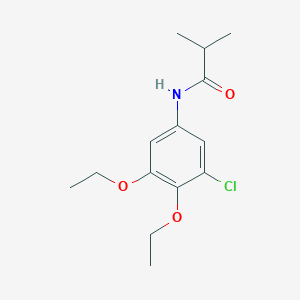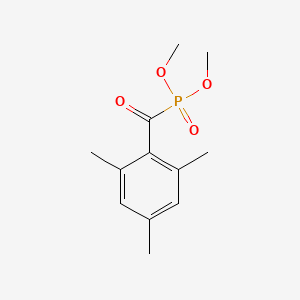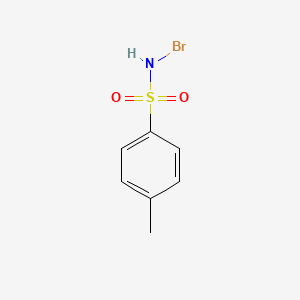
Methyl(methylphosphanylidene)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(methylphosphanylidene)phosphane is an organophosphorus compound with the formula CH₃P=PME It is a member of the phosphine family, which are compounds containing phosphorus atoms bonded to carbon atoms
准备方法
Synthetic Routes and Reaction Conditions: Methyl(methylphosphanylidene)phosphane can be synthesized through several methods. One common approach involves the reaction of methylphosphine with methyl iodide in the presence of a base. The reaction proceeds as follows: [ \text{KPH}_2 + \text{MeI} \rightarrow \text{MePH}_2 + \text{KI} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar methods to those used in laboratory synthesis. The use of Grignard reagents and organometallic reagents is common in industrial settings due to their efficiency and scalability .
化学反应分析
Types of Reactions: Methyl(methylphosphanylidene)phosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methylphosphonous acid. [ \text{MePH}_2 + \text{O}_2 \rightarrow \text{MeP(H)O}_2\text{H} ]
Protonation: It protonates to give the phosphonium ion. [ \text{MePH}_2 + \text{H}^+ \rightarrow \text{MePH}_3^+ ]
Deprotonation: With strong bases, it can be deprotonated to give methyl phosphide derivatives. [ \text{MePH}_2 + \text{KOH} \rightarrow \text{K[MePH]} + \text{H}_2\text{O} ]
Common Reagents and Conditions: Common reagents used in these reactions include oxygen for oxidation, acids for protonation, and strong bases like potassium hydroxide for deprotonation .
Major Products: The major products formed from these reactions include methylphosphonous acid, phosphonium ions, and methyl phosphide derivatives .
科学研究应用
Methyl(methylphosphanylidene)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis, aiding in the synthesis of various organic compounds
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of materials with unique properties, such as luminescent copper complexes and porous organic ligands
作用机制
The mechanism by which methyl(methylphosphanylidene)phosphane exerts its effects involves its ability to form stable phosphorus-centered radicals. These radicals participate in various chemical reactions, including the formation of phosphorus-carbon bonds. The compound’s reactivity is influenced by the stabilization of these radicals through p-d bonding and the presence of strong bases or oxidizing agents .
Similar Compounds:
Methylphosphine (CH₃PH₂): A simpler organophosphorus compound with similar reactivity but fewer applications.
Triphenylphosphine (PPh₃): A widely used ligand in organometallic chemistry with different steric and electronic properties.
Dimethylphosphine (CH₃)₂PH: Another related compound with two methyl groups attached to the phosphorus atom.
Uniqueness: this compound is unique due to its ability to form stable phosphorus-centered radicals and its versatility in various chemical reactions. Its applications in catalysis, material science, and potential pharmaceutical uses set it apart from other similar compounds .
属性
| 90550-54-2 | |
分子式 |
C2H6P2 |
分子量 |
92.02 g/mol |
IUPAC 名称 |
methyl(methylphosphanylidene)phosphane |
InChI |
InChI=1S/C2H6P2/c1-3-4-2/h1-2H3 |
InChI 键 |
ZYYRJQXHLPNALE-UHFFFAOYSA-N |
规范 SMILES |
CP=PC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[4-(Propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14353019.png)
![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
